An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chloro-4-fluorophenyl)propanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chloro-4-fluorophenyl)propanoic Acid
Introduction
2-(3-Chloro-4-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structural complexity, featuring a chiral center and a substituted phenyl ring with both chlorine and fluorine atoms, makes it a molecule of significant interest in medicinal chemistry and drug development. The interplay of these functional groups dictates its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on the experimental methodologies used for their determination. The rationale behind each experimental choice is discussed to provide a deeper understanding for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
-
Molecular Formula: C₉H₈ClFO₂
-
Molecular Weight: 202.61 g/mol
-
SMILES: CC(C(=O)O)c1cc(Cl)c(F)cc1
-
InChI: InChI=1S/C9H8ClFO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,1H3,(H,12,13)
-
InChIKey: WQCTVPRDXUKRPI-UHFFFAOYSA-N
The structure reveals a propanoic acid moiety attached to a 3-chloro-4-fluorophenyl ring at the second carbon, which is a stereocenter. The presence of electron-withdrawing halogen substituents on the aromatic ring is expected to influence the acidity of the carboxylic acid group and the overall lipophilicity of the molecule.
Physicochemical Properties: A Tabulated Summary
| Property | Value/Range | Method of Determination |
| Melting Point | 55-64 °C (estimated based on isomers) | Differential Scanning Calorimetry (DSC) or Mel-Temp Apparatus |
| Boiling Point | > 300 °C (decomposes) | Ebulliometry (predicted) |
| Solubility | - Insoluble in water- Soluble in NaOH (aq)- Soluble in NaHCO₃ (aq)- Soluble in DMSO and other polar organic solvents | Visual assessment in various solvents |
| pKa | ~4.0 - 4.5 (estimated) | Potentiometric Titration |
| LogP (XlogP) | 2.7 (predicted) | Computational (e.g., XlogP3) |
Experimental Methodologies and Scientific Rationale
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a crystalline solid, a sharp melting point range (typically < 2 °C) is indicative of high purity.
-
Sample Preparation: A small amount of the crystalline 2-(3-Chloro-4-fluorophenyl)propanoic acid is finely ground to a powder. This ensures uniform heat distribution.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus.
-
Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point to ensure accuracy.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
-
Causality: The presence of impurities disrupts the crystal lattice of a solid, leading to a depression and broadening of the melting point range. Therefore, this simple experiment provides crucial information about the sample's purity.
Solubility Profiling
The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. A qualitative solubility profile is established to understand its behavior in various aqueous and organic media.
-
Water Solubility: To a test tube containing ~1-2 mg of the compound, add 1 mL of deionized water. Vortex and visually inspect for dissolution. The insolubility of this compound in water is expected due to the hydrophobic aromatic ring and the relatively long carbon chain.
-
Aqueous Base Solubility:
-
To a test tube containing ~1-2 mg of the compound, add 1 mL of 5% aqueous sodium hydroxide (NaOH). Carboxylic acids readily react with strong bases to form soluble carboxylate salts.
-
To a separate test tube containing ~1-2 mg of the compound, add 1 mL of 5% aqueous sodium bicarbonate (NaHCO₃). The reaction with a weak base like bicarbonate, often evidenced by effervescence (CO₂ evolution), is a characteristic test for carboxylic acids.
-
-
Organic Solvent Solubility: Test the solubility in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.
-
Expertise & Trustworthiness: This series of tests not only establishes a solubility profile but also serves as a preliminary confirmation of the carboxylic acid functionality. The differential solubility in bases of varying strengths can provide initial insights into the compound's acidity.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the acidity of a compound. For a drug molecule, the pKa dictates its ionization state at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Sample Preparation: A known concentration of 2-(3-Chloro-4-fluorophenyl)propanoic acid (e.g., 0.01 M) is prepared in a suitable solvent system, often a co-solvent mixture like water-methanol to ensure solubility.
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acid has been neutralized. At this point, pH = pKa. The equivalence point can be accurately determined from the first or second derivative of the titration curve.
-
Authoritative Grounding: This method is a gold standard for pKa determination due to its accuracy and direct measurement of the equilibrium between the acidic and conjugate base forms of the molecule.[1][2][3][4]
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Expected ¹H NMR Resonances:
-
A doublet for the methyl (CH₃) protons.
-
A quartet for the methine (CH) proton, coupled to the methyl protons.
-
A series of multiplets for the three aromatic protons.
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
-
-
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Expected ¹³C NMR Resonances:
-
A signal for the methyl carbon.
-
A signal for the methine carbon.
-
Six distinct signals for the aromatic carbons due to the substitution pattern. The carbons directly attached to fluorine will show coupling (C-F coupling).
-
A downfield signal for the carbonyl carbon of the carboxylic acid.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
-
Expected FTIR Absorptions:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.
-
C-H stretches from the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹).
-
C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹).
-
A C-F stretch, typically in the range of 1000-1400 cm⁻¹.
-
A C-Cl stretch, typically in the range of 600-800 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Expected Mass Spectrum:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.61 g/mol ).
-
The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH).
-
Conclusion
The physicochemical properties of 2-(3-Chloro-4-fluorophenyl)propanoic acid are a direct consequence of its molecular structure. The interplay between the carboxylic acid functional group, the chiral center, and the halogenated aromatic ring defines its behavior in various chemical and biological systems. A thorough understanding and experimental determination of these properties, as outlined in this guide, are fundamental for its potential development as a therapeutic agent. The provided protocols and the rationale behind them offer a robust framework for the characterization of this and other novel chemical entities.
References
- Galdiga, C., & Greibrokk, T. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
- Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- Canbay, H. S. (2018). Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile. Brazilian Journal of Pharmaceutical Sciences, 54(1).
- Seçilmiş, H., Çubuk Demiralay, E., & Alsancak, G. (2011). Chromatographic Determination of pKa Values of Some Water-Insoluble Arylpropionic Acids and Arylacetic Acids in Acetonitrile + Water Media.
- Avdeef, A. (2012). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 53-79.
- Yıldız, G., & Çelebi, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- University of Toronto. (n.d.).
- PennWest University. (n.d.).
- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
- California State University, Sacramento. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- University of Missouri–St. Louis. (n.d.).
- Creative Bioarray. (n.d.).
- Radboud Repository. (2024, April 9).
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH.
- Taylor & Francis Online. (2006, August 22). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
- MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
- ResearchGate. (n.d.).
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Pure. (2013, January 1). Development of methods for the determination of pKa values | Analytical Chemistry Insights.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-(4-Fluorophenyl)propionic acid.
- Supporting Information - Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via C
- Creative Proteomics. (n.d.).
- Thermo Fisher Scientific. (n.d.). 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% 1 g.
- MilliporeSigma. (n.d.). 3-(2-Chloro-4-fluorophenyl)propanoic acid | 174603-38-4.
- BLDpharm. (n.d.). 1379440-96-6|(R)-2-(3-Chlorophenyl)propanoic acid.
- SpectraBase. (n.d.). N-(2-Chloro-4-fluorophenyl)-N-methyl-2-phenylpropanoic acid amide - Optional[Vapor Phase IR] - Spectrum.
- SpectraBase. (n.d.). Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo- - Optional[Vapor Phase IR] - Spectrum.
- precisionFDA. (n.d.). 2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)-.
- PubChem. (n.d.). 2-(3-Fluoro-4-phenylphenyl)propanoic acid;prop-2-enoic acid | C18H17FO4.
- Pearson. (n.d.).
- PubChem. (n.d.). 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen | C30H26F2O4.
- YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups.
- Radboud Repository. (2024, April 9).
- EPA. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.
- ChemicalBook. (n.d.). 3-Chloro-4-fluorophenol(2613-23-2) 13C NMR spectrum.
- ChemicalBook. (n.d.). 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR spectrum.
- ChemScene. (n.d.). 191725-90-3 | (S)-2-(4-Fluorophenyl)propanoic acid.
- NIST WebBook. (n.d.). 3-(4-Fluorophenyl)propionic acid.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH.
- Fluorochem. (n.d.). 2-(4-CHLOROPHENYL)PROPANOIC ACID.
- SpectraBase. (n.d.). 3-CHLORO-2-FLUORO-PROPIONIC-ACID-METHYLESTER.
- CymitQuimica. (n.d.). 3-(4-chloro-3-fluorophenyl)propanoic acid.
- ChemicalBook. (n.d.). 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3.
- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-chloro- (CAS 598-78-7).
